(2Z,4E)-5-[(1R,3S,5R,8S)-8-hydroxy-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
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Overview
Description
Dihydrophaseic acid 4-O-beta-D-glucoside is a chemical compound that belongs to the class of organooxygen compounds. It is a structural derivative of phaseic acid and is characterized by the presence of a beta-D-glucoside moiety. This compound has been manually annotated and is known for its various biological activities .
Preparation Methods
The preparation of (2Z,4E)-5-[(1R,3S,5R,8S)-8-hydroxy-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid involves the isolation and purification from natural sources such as the florets of Carthamus tinctorius (safflower). The process typically includes liquid chromatography-mass spectrometry (LC/MS) for identification and structural confirmation using spectroscopic methods like 1D and 2D nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectroscopy (HR-ESIMS)
Chemical Reactions Analysis
Dihydrophaseic acid 4-O-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives .
Scientific Research Applications
Dihydrophaseic acid 4-O-beta-D-glucoside has several scientific research applications. It has been studied for its anti-adipogenesis activity, where it prevents the accumulation of lipid droplets and reduces the expression of adipogenic genes during adipocyte differentiation The compound’s biological activities also make it a subject of interest in the fields of chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of (2Z,4E)-5-[(1R,3S,5R,8S)-8-hydroxy-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of adipogenic genes such as Fabp4 and Adipsin, thereby preventing adipogenesis . The compound’s effects are mediated through its binding to receptors and modulation of signaling pathways involved in lipid metabolism and adipocyte differentiation .
Comparison with Similar Compounds
Dihydrophaseic acid 4-O-beta-D-glucoside is similar to other glucosides and glycosides in terms of its chemical structure and biological activities. Similar compounds include phaseic acid, beta-D-glucoside, and other carbohydrate derivatives . (2Z,4E)-5-[(1R,3S,5R,8S)-8-hydroxy-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid is unique due to its specific structural features and its potent anti-adipogenesis activity .
Properties
Molecular Formula |
C21H32O10 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1R,3S,5R,8S)-8-hydroxy-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O10/c1-11(6-14(23)24)4-5-21(28)19(2)7-12(8-20(21,3)29-10-19)30-18-17(27)16(26)15(25)13(9-22)31-18/h4-6,12-13,15-18,22,25-28H,7-10H2,1-3H3,(H,23,24)/b5-4+,11-6-/t12-,13+,15+,16-,17+,18+,19+,20+,21-/m0/s1 |
InChI Key |
UHHVHDDICOEBTQ-WTZDRGJSSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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